

3-(3-Chlorophenyl)propanoic acid physical and chemical properties

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propanoic acid

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An In-Depth Technical Guide to 3-(3-Chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-(3-Chlorophenyl)propanoic acid**. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

Chemical Identity and Structure

3-(3-Chlorophenyl)propanoic acid, also known as m-chlorohydrocinnamic acid, is a carboxylic acid derivative featuring a phenyl ring substituted with a chlorine atom at the meta position.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-(3-chlorophenyl)propanoic acid
CAS Number	21640-48-2[1]
Molecular Formula	C ₉ H ₉ ClO ₂ [1]
Molecular Weight	184.62 g/mol [1]
InChIKey	CLTDVBQNUHHYCA-UHFFFAOYSA-N[1]
SMILES	OC(=O)CCc1cccc(Cl)c1[1]
Synonyms	m-chlorohydrocinnamic acid, 3-chlorohydrocinnamic acid, β-(m-chlorophenyl)propanoic acid, 3-(3-chlorophenyl)propionic acid[1]

Physical and Chemical Properties

The physical and chemical properties of **3-(3-Chlorophenyl)propanoic acid** are summarized below. These properties are crucial for designing experimental conditions, including reaction setups, purification methods, and formulation development.

Table 2: Physical and Chemical Data

Property	Value	Source(s)
Melting Point	72-76 °C	[2]
Boiling Point	263.86 °C (rough estimate)	[3]
Density	1.1989 g/cm ³ (rough estimate)	[3]
Physical Form	Solid	[3]
Storage	Sealed in a dry place at room temperature.	[2]

Experimental Protocols

A documented method for the synthesis of **3-(3-Chlorophenyl)propanoic acid** involves a two-step process starting from 3-chlorobenzyl chloride and diethyl malonate.[4]

Experimental Protocol: Synthesis of **3-(3-Chlorophenyl)propanoic Acid**[4]

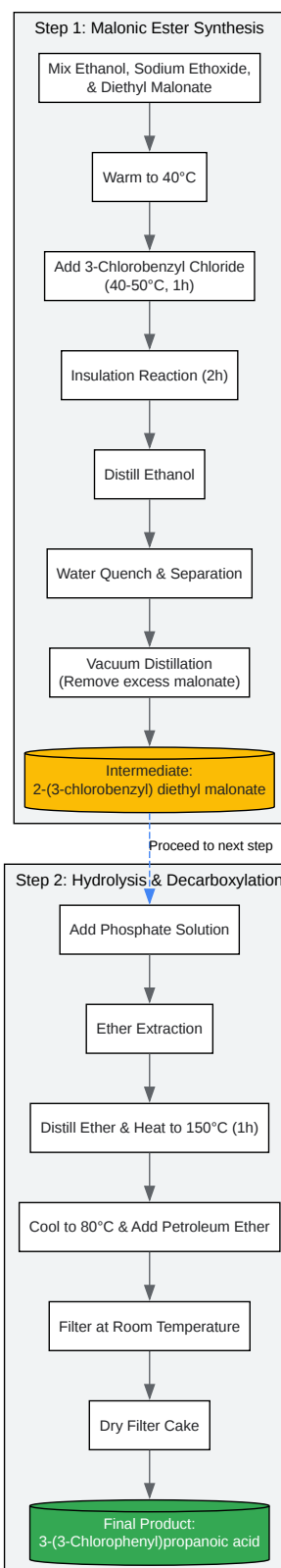
Step 1: Synthesis of 2-(3-chlorobenzyl) diethyl malonate

- To a 500ml glass reaction bottle equipped with a stirrer, thermometer, and reflux condenser, add 100ml of ethanol, 27.5g (0.4mol) of sodium ethoxide, and 129.3g (0.8mol) of diethyl malonate.
- Warm the stirred mixture to 40 °C.
- Add 32.6g (0.2mol) of 3-chlorobenzyl chloride dropwise over 1 hour, maintaining the temperature between 40-50 °C.
- After the addition is complete, maintain the reaction at this temperature for an additional 2 hours.
- Distill off 100ml of ethanol.
- Cool the reaction mixture to below 30 °C and add 80ml of water.
- Stir for 10 minutes, then allow the layers to separate for 20 minutes.
- The lower oil layer, containing the crude product, is separated and unreacted diethyl malonate is reclaimed under high vacuum. This yields 2-(3-chlorobenzyl) diethyl malonate.

Step 2: Hydrolysis and Decarboxylation to **3-(3-Chlorophenyl)propanoic Acid**

- Transfer the crude product from Step 1 to a 500ml glass reaction bottle with a stirrer and thermometer.
- Add 98g of a 50% aqueous phosphate solution dropwise at a temperature below 30 °C.
- After the addition, add 100ml of ether and stir for 10 minutes.
- Allow the mixture to stand for 30 minutes and separate the layers.

- The upper oil layer is subjected to air distillation to remove the ether, then heated to 150 °C and held for 1 hour for insulation reaction.
- Cool the mixture to 80 °C and add 50ml of petroleum ether.
- Filter the mixture at room temperature.
- The resulting filter cake is dried to obtain the final product, **3-(3-Chlorophenyl)propanoic acid**.



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Caption: Synthesis workflow for **3-(3-Chlorophenyl)propanoic acid**.

Spectral Data

While comprehensive spectral data for **3-(3-Chlorophenyl)propanoic acid** is not readily available in public databases, typical spectral characteristics can be inferred from its structure.

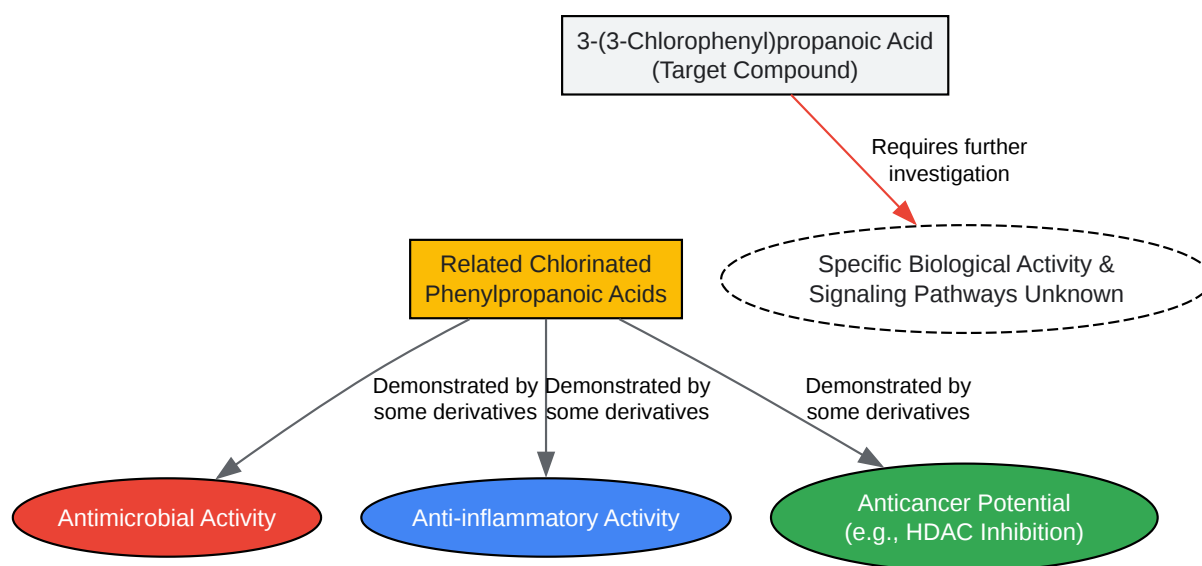
- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.0-7.4 ppm), two methylene (-CH₂-) groups (typically triplets between 2.5-3.0 ppm), and a carboxylic acid proton (a broad singlet, often >10 ppm).
- ¹³C NMR: The carbon NMR would display signals for the carboxylic carbon (~170-180 ppm), aromatic carbons (120-140 ppm), and the two aliphatic carbons (~30-40 ppm).
- FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching peak (~1700 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the carboxyl group and cleavage of the propanoic acid chain.

Biological Activity and Signaling Pathways

Currently, there is limited specific research on the biological activity and associated signaling pathways for **3-(3-Chlorophenyl)propanoic acid** itself. However, related chlorinated phenylpropanoic acid derivatives have been investigated for various biological effects:

- Antimicrobial Activity: Some chlorinated 3-phenylpropanoic acid derivatives have shown selective antimicrobial activities.
- Anti-inflammatory Effects: Structurally related pyrrole derivatives of phenylpropanoic acid have been evaluated for anti-inflammatory and immunomodulatory effects.^[5]
- Anticancer Potential: Certain modified derivatives of 3-(4-chlorophenyl)-propanoic acid have been synthesized and studied for their potential as anticancer agents, for instance, as histone deacetylase inhibitors (HDACIs).^[6]

No specific signaling pathways involving **3-(3-Chlorophenyl)propanoic acid** have been elucidated in the reviewed literature. Research into this specific molecule would be required to determine its mechanism of action and interaction with biological pathways.



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Caption: Biological activity context of **3-(3-Chlorophenyl)propanoic acid**.

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